molecular formula C25H25F3N4O3 B2844467 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one CAS No. 1251574-28-3

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one

Cat. No.: B2844467
CAS No.: 1251574-28-3
M. Wt: 486.495
InChI Key: SPYLGBIOVNWYBQ-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one typically involves a multi-step process. The key steps include the formation of the oxadiazole ring and the subsequent functionalization of the molecule. Common synthetic routes involve the reaction of hydrazides with carboxylic acids or their derivatives under specific conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one can be compared with other oxadiazole derivatives, such as:

  • N-(4-methoxybenzyl)-3-(4-morpholin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(4-methoxybenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

These compounds share similar structural features but may exhibit different biological activities and properties

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O3/c1-17-15-22(30-24(29-17)18-7-9-19(10-8-18)25(26,27)28)35-16-23(33)32-13-11-31(12-14-32)20-5-3-4-6-21(20)34-2/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYLGBIOVNWYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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